

5-BrdUTP for In Situ Apoptosis Detection: A Technical Guide

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Compound of Interest

Compound Name: 5-BrdUTP sodium salt

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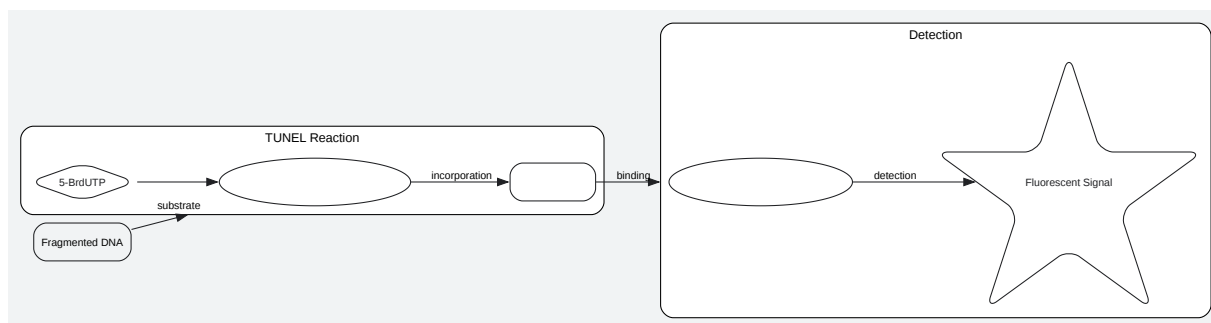
The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes, from embryonic development to the progression of diseases like cancer. A reliable method for detecting apoptosis is the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which identifies the DNA fragmentation characteristic of late-stage apoptosis.^{[1][2]} This guide provides a comprehensive overview of a particularly sensitive iteration of this technique, which utilizes 5-Bromo-2'-deoxyuridine-5'-triphosphate (5-BrdUTP).

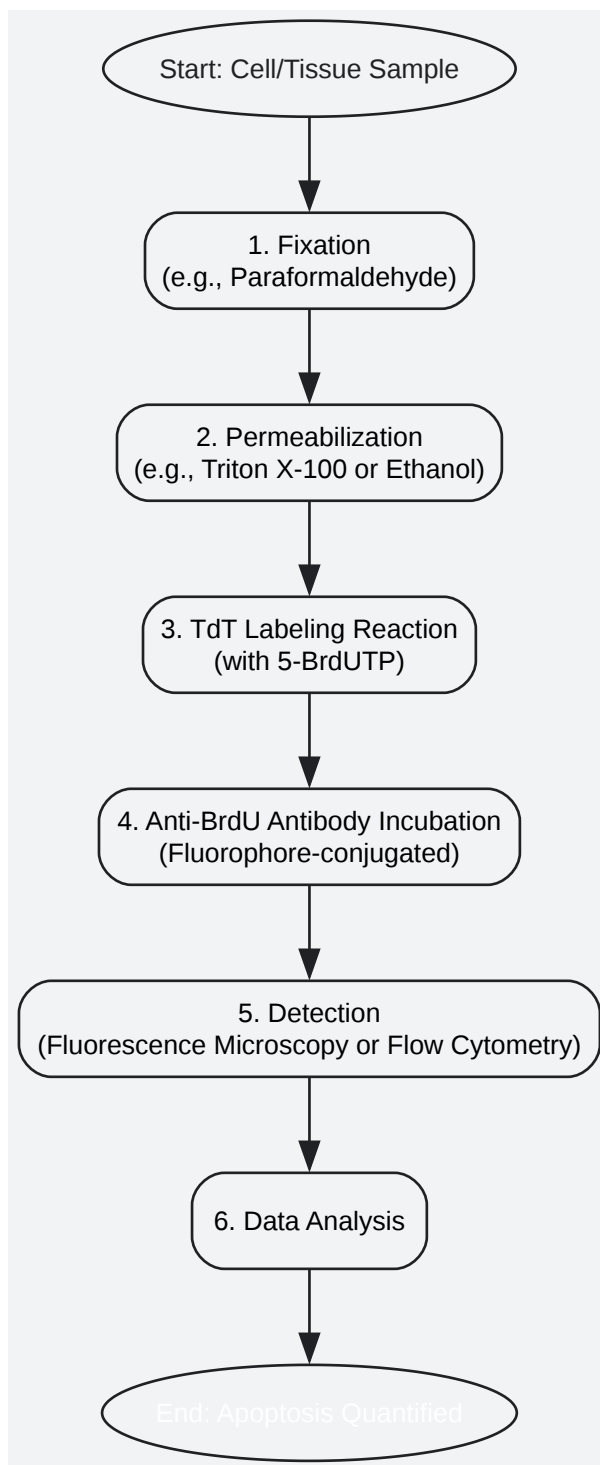
The use of 5-BrdUTP in the TUNEL assay offers enhanced sensitivity compared to other labeling methods.^{[1][3]} This increased sensitivity is attributed to the smaller size of the bromine molecule, which results in less steric hindrance and allows for more efficient incorporation of the nucleotide into the DNA strand breaks by the Terminal deoxynucleotidyl Transferase (TdT) enzyme.^{[1][4]}

Mechanism of Action: The 5-BrdUTP TUNEL Assay

The core principle of the 5-BrdUTP TUNEL assay lies in the enzymatic labeling of DNA strand breaks. During apoptosis, endonucleases cleave the genomic DNA, generating a large number of DNA fragments with free 3'-hydroxyl (3'-OH) ends.^[1] The TdT enzyme is then used to catalyze the template-independent addition of 5-BrdUTP to these 3'-OH termini.^{[5][6]} The

incorporated BrdU is subsequently detected using a specific anti-BrdU monoclonal antibody, which is typically conjugated to a fluorophore or an enzyme for visualization.[7][8]





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